Arsenobetaine Bromide

Cytotoxicity Immunotoxicology Marine toxicology

Select Arsenobetaine Bromide (CAS 71642-15-4) for your analytical workflow to eliminate quantification errors. Unlike hygroscopic free zwitterions or light-sensitive alternatives, this non-deliquescent bromide salt ensures reproducible gravimetric preparation of calibration solutions and unambiguous chromatographic peak identification. It is the essential primary calibrator for seafood safety testing and environmental speciation analysis protocols validated by NRC certified reference materials.

Molecular Formula C5H12AsBrO2
Molecular Weight 258.97 g/mol
CAS No. 71642-15-4
Cat. No. B140573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenobetaine Bromide
CAS71642-15-4
Synonyms(Carboxymethyl)trimethylarsonium Bromide;  NSC 274266; 
Molecular FormulaC5H12AsBrO2
Molecular Weight258.97 g/mol
Structural Identifiers
SMILESC[As+](C)(C)CC(=O)O.[Br-]
InChIInChI=1S/C5H11AsO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H
InChIKeyMJHCMTTVEWKRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenobetaine Bromide CAS 71642-15-4: High-Purity Organoarsenic Zwitterion Salt for Analytical Calibration and Marine Toxicology Research


Arsenobetaine Bromide (CAS 71642-15-4, C5H12AsBrO2, MW 258.97 g/mol) is the hydrobromide salt of the trimethyl(carboxymethyl)arsonium zwitterion [1]. First identified in 1977 as a natural constituent of western rock lobster, it is now recognized as the predominant water-soluble organoarsenic species in marine animals, with concentrations ranging from several micrograms to several hundred micrograms arsenic per gram in seafood [1][2]. The bromide salt form is prepared via reaction of trimethylarsine with bromoacetic acid in benzene, yielding a crystalline, non-deliquescent solid that is stable and water-soluble [3].

Arsenobetaine Bromide vs. Generic Arsenic Standards: Why Salt Form and Purification Method Dictate Analytical Validity


Substituting Arsenobetaine Bromide with the free zwitterionic arsenobetaine, arsenocholine salts, or other inorganic arsenic standards introduces quantifiable analytical error due to three critical differences: (1) the free zwitterionic form (CAS 64436-13-1) is hygroscopic, leading to variable mass fraction upon weighing, whereas the bromide salt is non-hygroscopic and remains crystalline under ambient storage [1][2]; (2) Arsenocholine iodide, a related marine organoarsenic compound, is light-sensitive and requires actinic glassware for handling, a limitation not applicable to Arsenobetaine Bromide [1]; (3) the HPLC-ICP-MS retention time of arsenobetaine (2.82 min on anion-exchange column) is distinct from arsenite (3.84 min), DMA (7.78 min), MMA (14.7 min), and arsenate (17.5 min), meaning substitution with other species would alter chromatographic separation profiles and calibration accuracy [3].

Arsenobetaine Bromide: Quantitative Evidence Guide for Scientific Selection and Procurement


Cytotoxicity of Arsenobetaine vs. Inorganic Arsenic Species: IC50 Difference Exceeds Three Orders of Magnitude in Mammalian Immune Cells

In a direct in vitro comparison using murine primary immune effector cells (macrophages and lymphocytes), Arsenobetaine (AsBe) exhibited no measurable cytotoxicity at concentrations up to 10 mM, whereas inorganic arsenite (AsIII) displayed an IC50 of 3-5 μM and arsenate (AsV) showed an IC50 of 100 μM to 1 mM [1]. This represents a differential of at least three orders of magnitude in cytotoxic potency between arsenobetaine and arsenite. Arsenocholine (AsCho), the closest structural analog differing by a hydroxyethyl instead of carboxymethyl group, also showed negligible toxicity at >10 mM, while tetramethylarsonium ion (TetMA) displayed moderate cytotoxicity with IC50 ≈ 6 mM [1].

Cytotoxicity Immunotoxicology Marine toxicology

Non-Hygroscopic Bromide Salt vs. Hygroscopic Zwitterion: Mass Fraction Stability and Handling Reproducibility

Arsenobetaine Bromide is explicitly characterized as non-hygroscopic and non-deliquescent [1][2], in direct contrast to the free zwitterionic form (Arsenobetaine inner salt, CAS 64436-13-1), which is hygroscopic [3]. This physical property difference has quantifiable implications: the free zwitterion absorbs atmospheric moisture, introducing weighing error and reducing effective mass fraction, whereas the bromide salt maintains a stable, crystalline solid state under ambient conditions. Additionally, the bromide salt is prepared as a stable crystalline deposit directly from synthesis and can be converted to the free betaine via basic ion exchange resin only when required [1].

Physical stability Reference material Analytical chemistry

NRC Certified Mass Fraction 0.9930 ± 0.0050 g/g: SI-Traceable Purity Quantified by qNMR for Primary Calibration

The National Research Council (NRC) of Canada has certified Arsenobetaine Bromide (ABET-1) as a reference material with a mass fraction of 0.9930 ± 0.0050 g/g arsenobetaine bromide (0.6866 ± 0.0034 g/g as arsenobetaine cation) [1]. This certification was established using quantitative ¹H-NMR, which simultaneously determined chemical purity and isotopic composition without requiring a structurally similar calibrant [2]. The same study synthesized and certified two ¹³C-labeled arsenobetaine bromide standards (BBET-1 and CBET-1) with ¹³C enrichment of x(¹³C) ≈ 0.99 [2]. In parallel, the National Metrology Institute of Japan (NMIJ) developed CRM 7901-a, a 20 mg/kg arsenobetaine solution reference material certified using four independent analytical techniques (ICP-MS, ICP-OES, GFAAS, and LC-ICP-MS) [3], with long-term stability monitoring confirming no degradation over multi-year storage [4].

Certified reference material Metrological traceability Quantitative NMR

Distinct HPLC-ICP-MS Retention Time (2.82 min) Enables Baseline Resolution from Co-occurring Arsenic Species in Complex Matrices

Using a Hamilton PRP-X100 anion-exchange column under standardized conditions, Arsenobetaine (AsB) elutes at a retention time (tR) of 2.82 min with peak width at half-height (W1/2) of 0.24 min [1]. This early elution is fully resolved from arsenite (tR = 3.84 min, resolution R = 1.45), dimethylarsinic acid (tR = 7.78 min), monomethylarsonic acid (tR = 14.7 min), and arsenate (tR = 17.5 min) [1]. Notably, the sample matrix significantly affects the retention time of arsenobetaine and dimethylarsinoylacetic acid, whereas arsenocholine and tetramethylarsonium ions are unaffected by matrix composition [2]. This matrix sensitivity necessitates the use of an authentic arsenobetaine standard rather than relying on surrogate compounds for peak identification in marine tissue extracts.

Speciation analysis HPLC-ICP-MS Chromatographic separation

Differential Bioaccumulation Efficiency: Arsenobetaine (C-1 Betaine) Outperforms C-2 and C-3 Analogs by 30% and 93% in Mussel Uptake Models

In controlled exposure studies with the marine mussel Mytilus edulis, Arsenobetaine Bromide (C-1 betaine; trimethyl(carboxymethyl)arsonium bromide) was compared directly against its structural homologs: C-2 betaine (trimethyl(2-carboxyethyl)arsonium bromide) and C-3 betaine (trimethyl(3-carboxypropyl)arsonium bromide) [1]. Arsenobetaine (C-1) was the most readily accumulated compound, with C-2 betaine showing only 70% of the uptake efficiency of arsenobetaine, and C-3 betaine exhibiting merely 7% efficiency [1]. HPLC-ICPMS analysis confirmed that all three betaines were accumulated unchanged, and a 46-day depuration period did not significantly reduce tissue arsenic concentrations, indicating irreversible bioaccumulation [1].

Bioaccumulation Environmental fate Marine biology

Bacterial Hormesis Effect: Arsenobetaine Stimulates Vibrio fischeri Growth at Concentrations Where Inorganic Arsenic Species Are Cytotoxic

In the Microtox® bioassay using the marine bacterium Vibrio fischeri, arsenobetaine and monomethylarsonic acid (MMA) were found to stimulate bacterial growth (hormesis effect), whereas inorganic arsenate exhibited concentration-dependent luminescence inhibition [1]. EC50 values for luminescence inhibition could not be determined for arsenobetaine, dimethylarsinic acid (DMA), MMA, or 4-hydroxy-3-nitrobenzene arsonic acid (HNAA) due to their low toxicity, in contrast to arsenate which yielded measurable EC50 values that varied with pH [1]. The toxicity ranking established was: arsenate (pH 8) > HNAA (pH 5) > arsenate (pH 5) > MMA (pH 5) > HNAA (pH 8) > DMA (pH 5) [1]. Arsenobetaine was below the quantifiable toxicity threshold in this assay.

Microtox bioassay Ecotoxicology Hormesis

Arsenobetaine Bromide CAS 71642-15-4: Priority Application Scenarios for Procurement Decision-Making


Primary Calibrator for SI-Traceable Arsenic Speciation by HPLC-ICP-MS and Species-Specific Isotope Dilution MS

Arsenobetaine Bromide serves as a primary calibrator for the quantitative determination of arsenobetaine in seafood, biological fluids, and environmental samples. The NRC ABET-1 certified reference material, with a mass fraction of 0.9930 ± 0.0050 g/g and SI traceability established via qNMR [1], enables species-specific isotope dilution mass spectrometry for accurate arsenobetaine quantification. The non-hygroscopic bromide salt form ensures reproducible gravimetric preparation of calibration solutions, unlike the hygroscopic free zwitterion [2]. The distinct HPLC retention time of 2.82 min on anion-exchange columns provides unambiguous peak identification in complex matrices where arsenite, DMA, MMA, and arsenate co-elute .

Non-Toxic Negative Control and Reference Standard in Marine Toxicology and Immunotoxicity Studies

Given the demonstrated IC50 > 10 mM in mammalian immune cells (compared to arsenite IC50 = 3-5 μM) [1], Arsenobetaine Bromide is the appropriate non-toxic organoarsenic reference standard for comparative toxicology studies. It enables researchers to distinguish arsenic-specific toxicity from general cellular stress responses when testing marine-derived arsenic compounds. The bacterial hormesis effect observed in Vibrio fischeri assays [2] further supports its use as a negative control in ecotoxicological screening batteries where inorganic arsenic species would produce confounding cytotoxic signals.

Environmental Fate and Bioaccumulation Modeling of Marine Arsenic Cycling

The structure-specific bioaccumulation profile of Arsenobetaine Bromide (C-1 betaine), which is 1.43× more readily accumulated than C-2 betaine and 14.3× more than C-3 betaine in marine mussels [1], establishes it as the uniquely relevant standard for modeling arsenic bioconcentration in seafood species. This differential uptake efficiency demonstrates that carboxyalkyl-chain length critically governs environmental behavior, and substitution with homologs would yield erroneous bioaccumulation factors in regulatory risk assessments of marine food webs.

Method Validation and Quality Assurance in Food Safety and Clinical Arsenic Speciation Laboratories

Arsenobetaine Bromide is the benchmark standard for validating analytical methods used to quantify arsenobetaine in seafood, urine, and serum. The long-term stability of NMIJ CRM 7901-a arsenobetaine solution has been monitored and confirmed [1], providing documented shelf-life assurance for quality control programs. The availability of ¹³C-labeled arsenobetaine bromide standards (BBET-1, CBET-1) with x(¹³C) ≈ 0.99 enrichment [2] further enables exact-matching isotope dilution quantification, a capability that non-isotopically labeled or generic arsenic standards cannot provide for regulatory-compliant food safety testing.

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